molecular formula C10H9ClFNO B7460419 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide

2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide

Cat. No.: B7460419
M. Wt: 213.63 g/mol
InChI Key: ACXATIRYPKCNLX-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a prop-2-en-1-yl group attached to the nitrogen atom of the amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-fluoroaniline and prop-2-en-1-ylamine.

    Formation of Amide Bond: The amide bond is formed by reacting 2-chloro-4-fluoroaniline with prop-2-en-1-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature for several hours until the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The prop-2-en-1-yl group can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form saturated amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the benzamide can be formed.

    Oxidation Products: Aldehydes or carboxylic acids derived from the prop-2-en-1-yl group.

    Reduction Products: Saturated amines resulting from the reduction of the prop-2-en-1-yl group.

Scientific Research Applications

2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: It is used as a probe to study the interactions of small molecules with biological macromolecules such as proteins and nucleic acids.

    Chemical Synthesis:

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.

    Binding Interactions: The presence of chloro and fluoro substituents can enhance binding affinity to target proteins through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-fluoro-N-(prop-2-yn-1-yl)benzamide: Similar structure but with a prop-2-yn-1-yl group instead of prop-2-en-1-yl.

    2-chloro-4-fluoro-N-(propyl)benzamide: Similar structure but with a propyl group instead of prop-2-en-1-yl.

    2-chloro-4-fluoro-N-(allyl)benzamide: Similar structure but with an allyl group instead of prop-2-en-1-yl.

Uniqueness

2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The prop-2-en-1-yl group also provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-4-fluoro-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO/c1-2-5-13-10(14)8-4-3-7(12)6-9(8)11/h2-4,6H,1,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXATIRYPKCNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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